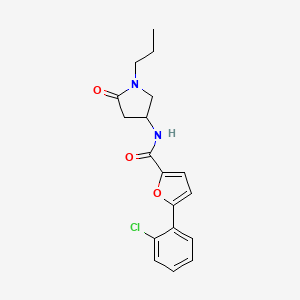

![molecular formula C17H28N4O3 B5515515 2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one is a compound belonging to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds have been synthesized and studied for various biological activities and chemical properties. The focus here is on the synthesis, molecular structure, chemical reactions, and properties of this particular compound.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves several steps, typically starting from basic cyclic compounds and incorporating different substituents at the 8 position through various chemical reactions. The synthesis procedures are designed to introduce specific functional groups that contribute to the compound's activity and properties (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds like 2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one typically features a combination of spiro, oxadiazole, and aliphatic chains. The structure contributes to the compound's biological and chemical behavior. X-ray crystallography and other analytical techniques are used to determine the detailed molecular geometry and confirm the structural configuration (Magerramov et al., 2013).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, such as cycloadditions, Michael additions, and Ritter reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activities. The reactivity is influenced by the functional groups and the spirocyclic framework (Shklyaev et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

A study focused on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones to screen for antihypertensive agents. These compounds, including variations with different substituents at the 8 position, were evaluated for their antihypertensive effects in spontaneous hypertensive rats. The research aimed to identify compounds with potential as mixed alpha- and beta-adrenergic receptor blockers. This study provides a foundation for the development of new antihypertensive drugs with improved efficacy and safety profiles (Caroon et al., 1981).

Central Nervous System Applications

Another research area explores the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of certain spirocyclic compounds and their pharmacodynamic effects in vivo. The study involved behavioral studies and spatial memory assays to evaluate the potential therapeutic applications of these compounds for central nervous system disorders. The results indicated an overall favorable profile for potential therapeutic applications targeting the central nervous system (Matera et al., 2018).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of similar compounds through various chemical reactions. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in medicinal chemistry and drug design. For example, the synthesis and conformational analysis of spirolactams as conformationally restricted pseudopeptides have been investigated for their potential in peptide synthesis and as mimetics of natural biological molecules (Fernandez et al., 2002).

Hypoglycemic Activity

Another significant application is in the synthesis and evaluation of spiroimidazolidine-2,4-diones for their hypoglycemic activity. These compounds were tested in vivo for their potential to lower blood glucose levels, showing promising results as new treatments for diabetes. The study exemplifies the potential of these compounds in developing new therapeutic agents for managing blood glucose levels (Iqbal et al., 2012).

Propiedades

IUPAC Name |

8-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-13(2)9-21-12-17(8-16(21)22)4-6-20(7-5-17)10-15-18-14(11-23-3)19-24-15/h13H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTDUHGOXJKAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2(CCN(CC2)CC3=NC(=NO3)COC)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

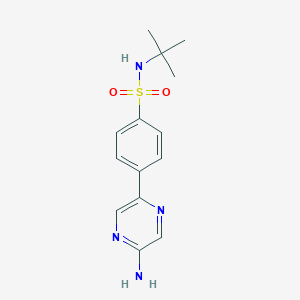

![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)

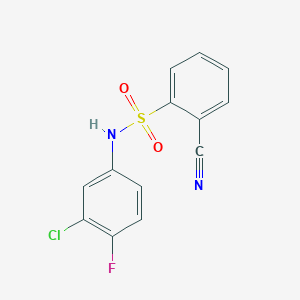

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)

![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5515535.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)